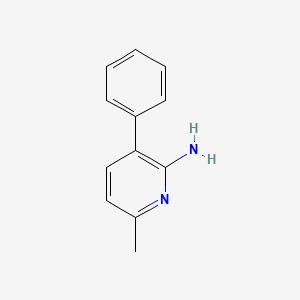

6-Methyl-3-phenylpyridin-2-amine

Description

Importance of Pyridine-Based Heterocycles in Chemical Research

Pyridine (B92270), a six-membered aromatic ring containing one nitrogen atom, is a fundamental building block in the realm of organic chemistry and drug development. researchgate.netnumberanalytics.com Its derivatives are integral to a vast number of natural products, including essential vitamins and alkaloids. researchgate.net The pyridine scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. rsc.org This is attributed to several key factors. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition and binding to biological targets such as enzymes and receptors. chemijournal.com Furthermore, the pyridine ring can be readily functionalized at various positions, allowing for the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, to enhance its therapeutic potential. nih.gov The versatility of pyridine and its derivatives has led to their incorporation into a wide range of pharmaceuticals, agrochemicals, and materials. numberanalytics.com

Overview of 2-Aminopyridine (B139424) Derivatives: Structural Significance and Research Interest

Within the broad class of pyridine derivatives, 2-aminopyridines hold a position of particular importance. These compounds are characterized by an amino group attached to the carbon atom adjacent to the ring nitrogen. This specific arrangement of atoms confers unique electronic and structural properties that make 2-aminopyridines valuable synthons and pharmacophores. rsc.org They serve as key intermediates in the synthesis of a diverse array of more complex heterocyclic systems. nih.gov

The research interest in 2-aminopyridine derivatives is fueled by their wide spectrum of demonstrated biological activities. researchgate.net The presence of the 2-amino group provides a critical point of interaction with biological macromolecules, often acting as a hydrogen bond donor. nih.gov This has led to the development of 2-aminopyridine-based compounds with a variety of therapeutic applications.

Specific Context: The 6-Methyl-3-phenylpyridin-2-amine Scaffold

The compound this compound represents a specific scaffold within the larger family of 2-aminopyridine derivatives. Its structure is characterized by three key features: the foundational 2-aminopyridine core, a methyl group at the 6-position, and a phenyl group at the 3-position. The methyl group can influence the molecule's steric and electronic properties, while the phenyl group introduces a significant hydrophobic component and potential for pi-stacking interactions.

The spatial arrangement of these substituents on the pyridine ring creates a unique three-dimensional shape and electronic distribution, which are critical determinants of its biological activity. The planarity of the molecular skeleton of similar structures, such as 6-Methylpyridin-2-amine, has been noted in crystallographic studies. researchgate.net This planarity, along with the potential for intermolecular hydrogen bonding, can influence how the molecule packs in a solid state and interacts with biological targets. researchgate.net

Academic Research Objectives for this compound and Its Analogues

Academic research into this compound and its analogues is driven by the desire to explore its potential as a scaffold for the development of new therapeutic agents. One area of investigation has been the synthesis of derivatives and their evaluation for antimicrobial activity. For instance, a series of N-(6-phenylpyridin-2-yl) pyridine-2-amine derivatives were synthesized and showed inhibitory activity against various bacteria and fungi. researchgate.net

Another research focus is the investigation of these compounds as inhibitors of specific enzymes or protein-protein interactions. For example, phenylpyridine-2-ylguanidines, which share the phenylpyridine core, have been studied as inhibitors of TNFα overproduction. doi.org Furthermore, research into structurally related compounds, such as N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives, for applications in neurodegenerative disease imaging highlights the broader interest in substituted aminopyridine scaffolds. mdpi.com The synthesis of derivatives of 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-ones and their evaluation for cytoprotective activity further underscores the diverse therapeutic avenues being explored for compounds based on a substituted phenylpyridinone framework. nih.gov The primary objectives of this research include understanding structure-activity relationships, identifying lead compounds for further development, and exploring the synthesis of novel analogues with improved potency and selectivity.

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2 |

|---|---|

Molecular Weight |

184.24 g/mol |

IUPAC Name |

6-methyl-3-phenylpyridin-2-amine |

InChI |

InChI=1S/C12H12N2/c1-9-7-8-11(12(13)14-9)10-5-3-2-4-6-10/h2-8H,1H3,(H2,13,14) |

InChI Key |

WQVWRJMULMPCHG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C=C1)C2=CC=CC=C2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Methyl 3 Phenylpyridin 2 Amine and Diverse Analogues

Strategic Approaches to the Core 2-Aminopyridine (B139424) Framework

The construction of the 2-aminopyridine core can be achieved through several strategic synthetic routes. These methods offer varying degrees of efficiency, substrate scope, and environmental friendliness, catering to diverse research and development needs.

Nucleophilic Aromatic Substitution Routes for 2-Halopyridines with Amine Sources

Nucleophilic aromatic substitution (SNAr) represents a classical and widely employed method for the synthesis of 2-aminopyridines. youtube.comresearchgate.net This approach typically involves the reaction of a 2-halopyridine with an amine nucleophile. The reactivity of the starting halopyridine is a crucial factor, with 2-chloropyridines and 2-bromopyridines being common substrates. youtube.comtandfonline.com The reaction is often facilitated by heat, and in some cases, microwave irradiation can significantly accelerate the process, leading to high yields in shorter reaction times. tandfonline.comtandfonline.com

The mechanism of SNAr on pyridines is analogous to that of acid chlorides, proceeding through a tetrahedral intermediate. youtube.com The nucleophilic attack of the amine on the 2-position of the pyridine (B92270) ring disrupts the aromaticity, forming a transient intermediate which then expels the halide to restore the aromatic system. youtube.com The choice of solvent can also influence the reaction outcome, with polar aprotic solvents often being favored. However, more environmentally benign solvents like ethanol (B145695) have also been successfully utilized, particularly in conjunction with microwave heating. tandfonline.comtandfonline.com

| Reactants | Conditions | Product | Yield | Reference |

| 2-Bromopyridines, 2-Aminoethanethiol hydrochloride, Sodium ethoxide | Ethanol, Microwave | 2-(Aminoethylsulfanyl)pyridine derivatives | High | tandfonline.com |

| 2-Chloropyridine, Amine | Heating | Substituted 2-aminopyridine | Good | youtube.com |

| 2,5-Dibromopyridine, Sodium ethoxide | Ethanol, Microwave | 2-Ethoxy-5-bromopyridine | ~90% | tandfonline.com |

| 2,6-Dibromopyridine, Primary or secondary amines | - | 6-Bromopyridine-2-amines | Very high | researchgate.net |

Transition Metal-Catalyzed Aminations for Pyridin-2-amines

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-N bonds, providing an alternative to traditional SNAr methods. rsc.orgacs.org Palladium-catalyzed Buchwald-Hartwig amination is a prominent example, enabling the coupling of aryl halides with amines. acs.org This methodology has been successfully applied to the synthesis of N-aryl-2-aminopyridines. rsc.org

These reactions often involve the coordination of the pyridine nitrogen to the metal center, which can facilitate C-H activation and subsequent functionalization. rsc.orgnih.gov A variety of transition metals, including palladium, rhodium, iridium, ruthenium, cobalt, and copper, have been utilized in these transformations, leading to a diverse range of substituted aminopyridine derivatives. rsc.org The choice of catalyst, ligands, and reaction conditions is critical for achieving high efficiency and selectivity. acs.orgnih.gov

| Reactants | Catalyst | Product | Reference |

| N-phenylpyridin-2-amine, Norbornene | Pd(OAc)2, Mo(CO)6 | 5-(pyridin-2-yl)-hexahydro-7,10-methanophenanthridin-6(5H)-one | rsc.org |

| N-aryl-2-aminopyridines | Pd(OAc)2, CO | 11H-pyrido[2,1-b]quinazolin-11-ones | rsc.org |

| 5-Bromo-2-methylpyridin-3-amine (B1289001), Arylboronic acids | Pd(PPh3)4, K3PO4 | 5-Aryl-2-methylpyridin-3-amines | mdpi.com |

| Heteroaryl chlorides, Amines | Palladium catalyst | N-Arylated heteroarylamines | researchgate.net |

Multicomponent and Environmentally Benign Synthesis of Pyridin-2-amine Derivatives

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a one-pot process. researchgate.netresearchgate.netnih.gov Several MCRs have been developed for the synthesis of 2-aminopyridine derivatives, often under environmentally benign conditions, such as solvent-free reactions or the use of green solvents. researchgate.netresearchgate.net

These reactions can involve the condensation of various components, such as aldehydes, malononitrile, and primary amines, to construct the pyridine ring. researchgate.netnih.gov The use of catalysts, such as basic mesoporous materials, can further enhance the efficiency and greenness of these methods. researchgate.net MCRs provide a rapid and versatile route to a wide array of substituted 2-aminopyridines, minimizing waste and simplifying purification procedures. nih.govnih.gov

| Reaction Type | Reactants | Conditions | Product | Reference |

| Three-component | Enaminones, Malononitrile, Primary amines | Solvent-free | 2-Aminopyridine derivatives | researchgate.netnih.gov |

| Four-component | Acetophenone, Malononitrile, Triethoxymethane, Primary amines | Catalyst-free or with mesoporous catalysts | 2-Aminopyridine derivatives | researchgate.net |

| Cascade reaction | N-Propargylic β-enaminones, Formamides | NaOH, DMSO, Room temperature | Densely substituted 2-aminopyridines | dicp.ac.cn |

| Multicomponent condensation | Malononitrile, Hydrogen sulphide, Aldehyde, Halide | Trimethylamine | Amino-3,5-dicyanopyridine derivatives | nih.gov |

Tailored Synthesis of 6-Methyl-3-phenylpyridin-2-amine

The synthesis of the specific target compound, this compound, requires a tailored approach, building upon the general strategies for 2-aminopyridine synthesis.

Design and Selection of Synthetic Precursors

The synthesis of this compound can be envisioned through several retrosynthetic pathways, each dictating the choice of starting materials. A plausible approach involves the construction of the substituted pyridine ring followed by amination, or the introduction of the phenyl and methyl groups onto a pre-formed 2-aminopyridine scaffold.

One potential set of precursors could involve a chalcone (B49325) derivative and a suitable nitrogen source. For instance, the reaction of a substituted chalcone with an amidine or a related nitrogen-containing reagent could lead to the formation of the desired dihydropyrimidine (B8664642) ring, which can then be oxidized to the corresponding pyridine.

Alternatively, a Suzuki cross-coupling reaction could be employed to introduce the phenyl group at the 3-position of a pre-existing 6-methyl-2-aminopyridine derivative. mdpi.com This would necessitate the synthesis of a halogenated precursor, such as 3-bromo-6-methylpyridin-2-amine.

A multicomponent approach could also be designed, potentially starting from benzaldehyde (B42025), a ketone bearing a methyl group, a nitrile source, and an ammonia (B1221849) equivalent. researchgate.netnih.gov

Elucidation of Reaction Mechanisms in Targeted Synthesis

The reaction mechanism for the synthesis of this compound is highly dependent on the chosen synthetic route.

If a multicomponent condensation is employed, the mechanism would likely involve a series of sequential reactions. For instance, a Knoevenagel condensation between an aldehyde and an active methylene (B1212753) compound could be the initial step, followed by a Michael addition and subsequent cyclization and aromatization to form the pyridine ring. nih.govrsc.org

In a transition metal-catalyzed cross-coupling approach, such as a Suzuki reaction, the mechanism involves a catalytic cycle. This cycle typically includes oxidative addition of the halopyridine to the palladium(0) catalyst, transmetalation with the phenylboronic acid derivative, and reductive elimination to yield the final product and regenerate the catalyst. mdpi.com

For a nucleophilic aromatic substitution pathway, the mechanism would follow the previously described addition-elimination sequence, where an amine attacks the electron-deficient pyridine ring, leading to the displacement of a leaving group. youtube.com

Understanding the intricacies of these reaction mechanisms is crucial for optimizing reaction conditions, improving yields, and potentially developing novel synthetic strategies for this compound and its analogues.

Methodological Advancements in Reaction Optimization

The efficient synthesis of polysubstituted 2-aminopyridines, including this compound, has been a subject of extensive research to overcome challenges such as poor chemoselectivity and low reactivity associated with traditional methods like the Chichibabin reaction. patsnap.com Modern approaches often focus on multi-component reactions (MCRs) and the optimization of reaction conditions to improve yields and environmental friendliness.

One-pot synthesis procedures have been developed for fluorinated 2-aminopyridine compounds, demonstrating the versatility of MCRs. rsc.org For the synthesis of 2-aminopyridine derivatives in general, methods involving the cyclization of open-chain nitrile precursors with nitrogen-containing compounds have been explored to allow for greater flexibility in substitution patterns. google.com

Optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product. For instance, in the synthesis of 2-aminopyridine derivatives, the choice of solvent, temperature, and catalyst can have a significant impact. Copper-catalyzed amination reactions of bromopyridine derivatives have been shown to be efficient, with parameters such as the copper source (e.g., Cu₂O), ligand (e.g., DMEDA), base (e.g., K₂CO₃), and solvent (e.g., ethylene (B1197577) glycol) being systematically varied to achieve high yields. rsc.org Similarly, the synthesis of 2-amino-6-methylpyridine (B158447) has been achieved through various routes, including the reaction of α-picoline with ammonia over cobalt-containing catalysts, though with moderate yields. google.com

A notable advancement is the use of MCRs under solvent-free conditions, which offers a simple, rapid, and cleaner method for obtaining 2-aminopyridine derivatives. nih.gov The optimization of such a reaction for the synthesis of a specific 2-aminopyridine derivative involved testing different temperatures, with 40°C providing a 20% yield, highlighting the sensitivity of the reaction to thermal conditions. nih.gov

The following table summarizes key aspects of reaction optimization for the synthesis of related 2-aminopyridine structures.

Table 1: Methodological Advancements in Reaction Optimization

| Reaction Type | Key Optimization Parameters | Typical Reagents/Catalysts | Noteworthy Outcomes |

| Multi-component Reaction (MCR) | Solvent-free conditions, Temperature | Enaminones, malononitrile, primary amines | Simple, fast, and cleaner synthesis of 2-aminopyridine derivatives. nih.gov |

| Copper-Catalyzed Amination | Catalyst (Cu₂O), Ligand (DMEDA), Base (K₂CO₃), Solvent (ethylene glycol) | Copper(I) oxide, N,N'-dimethylethylenediamine, Potassium carbonate | High yields (e.g., 92% for 2-aminopyridine) under optimized conditions. rsc.org |

| Cyclization Reaction | Flexible substitution patterns | Open-chain nitrile precursors, Nitrogen-containing compounds | Enables the incorporation of perfluoroalkyl substituents into the pyridine ring. google.com |

Divergent Synthesis of this compound Derivatives

Divergent synthesis strategies are employed to generate a library of derivatives from a common intermediate, allowing for the exploration of structure-activity relationships. Starting from the this compound core, modifications can be introduced at three key positions: the pyridine nucleus, the amino group, and the phenyl substituent.

The selective introduction of functional groups onto the pyridine ring is a significant challenge due to the inherent reactivity of the heterocycle. acs.org However, methods for regioselective functionalization have been developed. For instance, visible-light-driven photocatalysis has been used for the site-selective functionalization of pyridinium (B92312) derivatives. acs.org The choice of the radical precursor can control the position of functionalization, with phosphinoyl radicals favoring the C4-position and carbamoyl (B1232498) radicals favoring the C2-position. acs.org

In the context of 2-aminopyridine derivatives, direct C-H arylation with aryldiazonium salts has been demonstrated, although the regioselectivity can be influenced by the electronic nature of the pyridine ring and the substituents present. researchgate.net For a this compound scaffold, the vacant C4 and C5 positions are potential sites for functionalization. Structure-guided drug design has led to the synthesis of pyridine carboxyamide derivatives with substituted aryl groups at the 5-position, showcasing the feasibility of functionalizing this position. nih.gov

The amino group at the C2 position is a versatile handle for further chemical modifications. Standard organic transformations can be employed to introduce a wide range of functionalities. For example, the reaction of 2-amino-6-methylpyridine with chloroacetic acid yields (6-methyl-pyridin-2-ylamino)-acetic acid, demonstrating a straightforward N-alkylation. researchgate.net

Acylation of the amino group is another common derivatization strategy. The reaction of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one with acyl halides leads to the corresponding N-acylated derivatives. researchgate.net Furthermore, Schiff base formation through condensation with aldehydes, such as the reaction of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one with benzaldehyde to form an azomethine, provides another avenue for diversification. researchgate.net Pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for secondary amines is a standard analytical technique that highlights the reactivity of the amino group. jascoinc.com

The phenyl ring at the C3 position offers another site for structural variation. The introduction of substituents on this ring can significantly influence the properties of the final molecule. A study on 3-phenylbenzofulvene monomers demonstrated that introducing various substituents, such as electron-donating methoxy (B1213986) groups or electron-withdrawing nitro and bromo groups, at different positions of the phenyl ring can be achieved through established synthetic pathways. mdpi.com

For instance, the synthesis of indenone derivatives, which are precursors to the benzofulvenes, involved reactions with variously substituted benzaldehydes. mdpi.com This approach can be adapted to introduce a wide array of functional groups onto the phenyl ring of this compound. Suzuki coupling reactions are also a powerful tool for creating carbon-carbon bonds and have been used to synthesize 2,6-diamino-3-phenylpyridine (B3176554) from 2,6-diamino-3-iodopyridine and a phenylboronic acid derivative. iglobaljournal.com This methodology could be applied to introduce substituted phenyl groups at the C3 position.

The following table provides examples of derivatization strategies for the this compound scaffold.

Table 2: Divergent Synthesis Strategies for this compound Derivatives

| Position of Derivatization | Type of Reaction | Example Reagents | Resulting Functional Group/Modification |

| Pyridine Nucleus (C4/C5) | Regioselective C-H Functionalization | Aryldiazonium salts, Photocatalysis with radical precursors | Introduction of aryl, phosphinoyl, or carbamoyl groups. acs.orgresearchgate.net |

| Amino Group (C2) | N-Alkylation | Chloroacetic acid | Carboxymethylamino group. researchgate.net |

| Amino Group (C2) | N-Acylation | Acyl halides | Amide functionality. researchgate.net |

| Amino Group (C2) | Schiff Base Formation | Benzaldehyde | Azomethine (imine) linkage. researchgate.net |

| Phenyl Substituent (C3) | Suzuki Coupling | Substituted phenylboronic acids | Introduction of variously substituted phenyl rings. iglobaljournal.com |

| Phenyl Substituent (C3) | Electrophilic Aromatic Substitution | Nitrating agents, Halogenating agents | Introduction of nitro or halo groups on the phenyl ring. mdpi.com |

The unambiguous identification and characterization of newly synthesized this compound derivatives are accomplished using a suite of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. For example, in the characterization of 2-aminopyridine derivatives, the ¹H NMR spectra show characteristic signals for the aromatic protons, and the appearance of new signals confirms the introduction of substituents. nih.govrsc.org Similarly, ¹³C NMR provides information on the carbon framework of the molecule. nih.govrsc.org

Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, which aids in structural confirmation. Low-resolution mass spectrometry is often used for routine analysis. rsc.org High-performance liquid chromatography coupled with mass spectrometry (HPLC/MS) is a powerful tool for separating and identifying isomers. nih.gov

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the presence of specific functional groups. For instance, the characteristic N-H stretching vibrations of the amino group and C=O stretching of an amide can be readily identified. nih.govresearchgate.net

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, confirming connectivity and stereochemistry. acs.orgnih.gov

Elemental Analysis: This technique determines the elemental composition of a pure compound, providing further evidence for the proposed molecular formula. nih.gov

The following table summarizes the primary characterization techniques and the information they provide.

Table 3: Characterization Techniques for this compound Derivatives

| Technique | Information Provided |

| ¹H and ¹³C NMR Spectroscopy | Detailed structural information, including the number and connectivity of protons and carbons. nih.govrsc.org |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. rsc.org |

| Infrared (IR) Spectroscopy | Identification of functional groups. nih.govresearchgate.net |

| X-ray Crystallography | Precise three-dimensional molecular structure for crystalline compounds. acs.orgnih.gov |

| Elemental Analysis | Elemental composition and empirical formula. nih.gov |

Exploration of Chemical Reactivity and Transformation Pathways of 6 Methyl 3 Phenylpyridin 2 Amine

Reactivity Profiling of the Pyridine (B92270) Moiety in 6-Methyl-3-phenylpyridin-2-amine

The pyridine ring in this compound is an electron-deficient aromatic system. However, the presence of the powerful electron-donating amino group at the C2 position significantly influences its reactivity profile, particularly towards electrophilic substitution.

Electrophilic and Nucleophilic Reactions on the Pyridine Ring

The 2-aminopyridine (B139424) structure is generally activated towards electrophilic attack. The amino group directs incoming electrophiles primarily to the 5-position and to a lesser extent, the 3-position. In the case of this compound, the 3-position is already substituted with a phenyl group. Therefore, electrophilic substitution is expected to occur predominantly at the 5-position. The methyl group at the C6 position provides a modest activating effect through hyperconjugation.

Conversely, pyridines are inherently reactive towards nucleophiles due to their π-deficient nature. galchimia.com Nucleophilic aromatic substitution (SNAr) reactions on pyridinium (B92312) ions, for instance, have been studied, showing that reactivity depends on the nature of the leaving group and the nucleophile. nih.gov For this compound, direct nucleophilic attack on the ring is less common unless the ring is activated by N-oxidation or quaternization, which significantly lowers the energy of the LUMO and facilitates the addition of a nucleophile. nih.gov

Coordination Chemistry of this compound as a Ligand

Derivatives of 2-aminopyridine are well-established as versatile ligands in coordination chemistry, capable of forming stable complexes with a wide array of transition metals. researchgate.net The ligand can coordinate in several modes, most commonly as a monodentate ligand through the endocyclic pyridine nitrogen atom or as a bidentate chelating ligand involving both the pyridine nitrogen and the exocyclic amino nitrogen. pvpcollegepatoda.org

The aminopyridine scaffold readily forms complexes with various transition metals, including copper(II), ruthenium(II), and iron(II). clarku.edursc.orgnsf.gov The coordination of this compound to a metal center would be expected to follow similar patterns. The steric bulk of the phenyl group at the 3-position and the methyl group at the 6-position may influence the geometry of the resulting metal complexes and could favor specific coordination numbers or arrangements to minimize steric hindrance.

Studies on related aminopyridine ligands have shown the formation of diverse coordination compounds. For example, 2-amino-5-halopyridines react with copper(II) halides to form complexes where the ligand coordinates through the pyridine nitrogen. clarku.edu Similarly, 2-aminopyridines react with [Ru₃(CO)₁₂] to yield trinuclear ruthenium clusters. rsc.org The electronic properties of the ligand, influenced by the phenyl and methyl groups, would affect the ligand field splitting energy (Δ) in the resulting complexes, thereby influencing their magnetic and spectroscopic properties.

| Ligand | Metal Ion | Resulting Complex Formula | Coordination Mode | Reference |

|---|---|---|---|---|

| 2-amino-5-bromopyridine | Cu(II) | [(5BAP)₂CuBr₂] | Monodentate (Pyridine N) | clarku.edu |

| 2-anilinopyridine | Ru(0) | [Ru₃(µ-H)(µ₃-anpy)(CO)₉] | Bridging | rsc.org |

| 2-amino-5-iodopyridine | Cu(II) | (5-IAP)₂CuCl₂ | Monodentate (Pyridine N) | clarku.edu |

| 2-[(2,6-Me₂-C₆H₃)NHCH(t-Bu)]-C₅H₄N | Fe(II) | {[2-[(2,6-Me₂-C₆H₃)NHC(t-Bu)]-C₅H₄N]FeCl₂}₂ | Bidentate (N,N') | nsf.gov |

Metal complexes incorporating aminopyridine ligands often exhibit catalytic activity. For instance, iron(II) complexes supported by aminopyridine ligands have been demonstrated to be effective catalysts for Atom Transfer Radical Polymerization (ATRP) of styrene. nsf.gov The electronic and steric properties of the ligand, such as the electron-donating nature of substituents, can modulate the activity of the catalyst and the equilibrium of the polymerization process. nsf.gov It is plausible that metal complexes of this compound could also serve as catalysts in various organic transformations, with the phenyl and methyl groups providing a means to fine-tune the catalytic performance.

Transformations Involving the Amino Group of this compound

The exocyclic amino group at the C2 position is a key functional handle for derivatization, allowing for the synthesis of a wide range of new molecular architectures.

Amine-Based Derivatization Reactions

The amino group of 2-aminopyridine derivatives can undergo a variety of chemical transformations. These include acylation, alkylation, formation of Schiff bases, and participation in multicomponent reactions. researchgate.netnih.gov For example, the reaction of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one with acyl halides yields N-acylated products, and its reaction with benzaldehyde (B42025) affords the corresponding Schiff base (azomethine). researchgate.net

Multicomponent reactions provide an efficient pathway to complex heterocyclic systems from simple precursors. nih.gov Syntheses of 2-aminopyridine derivatives have been achieved through one-pot reactions involving enaminones, primary amines, and malononitrile. nih.gov The amino group of this compound could similarly be employed as a nucleophile in aza-Michael addition reactions, a common strategy for C-N bond formation. researchgate.net These derivatization reactions underscore the utility of the amino group as a versatile anchor point for constructing more elaborate molecules.

| Starting Material | Reagent(s) | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| 3-amino-6-methyl-4-phenylpyridin-2(1H)-one | Benzaldehyde | Schiff Base Formation | Azomethine | researchgate.net |

| 3-amino-6-methyl-4-phenylpyridin-2(1H)-one | Chloroacetyl chloride | Acylation | Chloroacetamide derivative | researchgate.net |

| 2-aminopyridine | Ethyl chloroacetate, Hydrazine hydrate, Aromatic aldehydes | Multi-step synthesis | Arylidine derivatives | researchgate.net |

| Enaminones, Primary amines, Malononitrile | - | Multicomponent Reaction | Substituted 2-aminopyridines | nih.gov |

Participation in Cyclization and Annulation Reactions

The structural arrangement of this compound, featuring a primary amino group adjacent to a phenyl-substituted pyridine ring, makes it a valuable precursor for the synthesis of various heterocyclic systems through cyclization and annulation reactions. These reactions involve the formation of new rings, leading to more complex molecular architectures.

While specific examples of cyclization and annulation reactions involving this compound itself are not extensively detailed in the provided search results, the reactivity of similar 2-aminopyridine derivatives provides a strong indication of its potential pathways. For instance, the amino group can act as a nucleophile, attacking suitable electrophilic centers either within the same molecule (intramolecular cyclization) or from another reactant (intermolecular cyclization/annulation).

Research on related aminopyridines has shown their utility in constructing fused ring systems. For example, reactions with α,β-unsaturated carbonyl compounds can lead to the formation of dihydropyridine (B1217469) derivatives, which can be further oxidized to pyridopyrimidines. Similarly, reactions with dicarbonyl compounds or their equivalents can yield various fused heterocyclic structures. The presence of the phenyl and methyl groups on the pyridine ring of this compound would be expected to influence the regioselectivity and rate of these cyclization processes.

Reactivity of the Phenyl Group in this compound

The phenyl group attached to the pyridine ring at the 3-position is another key site for chemical transformations. Its reactivity is primarily governed by the principles of electrophilic aromatic substitution.

Substituent Effects and Aromatic Reactivity

The reactivity of the phenyl ring in this compound is influenced by the pyridin-2-amino moiety to which it is attached. The pyridinyl group generally acts as an electron-withdrawing group, which deactivates the attached phenyl ring towards electrophilic attack compared to benzene (B151609). This deactivation occurs through an inductive effect. msu.edu

The amino group on the pyridine ring is an activating group and would influence the electronic properties of the pyridine ring itself, which in turn affects the phenyl substituent. The interplay of these electronic effects dictates the precise reactivity and regioselectivity of substitution on the phenyl ring. For example, nitration or halogenation of the phenyl ring would likely require harsher conditions than for benzene and would yield a mixture of ortho, meta, and para substituted products, with the meta product often being significant due to the deactivating nature of the pyridinyl substituent. libretexts.org

Investigations into Reaction Stereochemistry and Regioselectivity

The stereochemistry and regioselectivity of reactions involving this compound are critical aspects that determine the structure of the final products.

Regioselectivity in electrophilic substitution on the phenyl ring is governed by the electronic nature of the 6-methyl-pyridin-2-amino substituent. As an electron-withdrawing group, it would primarily direct incoming electrophiles to the meta position of the phenyl ring. libretexts.org However, the potential for some ortho and para direction cannot be entirely dismissed without specific experimental data.

Stereochemistry becomes a factor in reactions that create new chiral centers. For example, if this compound undergoes a cyclization reaction that results in the formation of a new stereocenter, the reaction could potentially proceed with some degree of stereoselectivity, leading to a preference for one enantiomer or diastereomer over another. The existing chirality of any reagents or catalysts used would significantly influence the stereochemical outcome.

Mechanistic Insights into Key Reactions through Experimental and Computational Studies

Understanding the mechanisms of reactions involving this compound is essential for optimizing reaction conditions and predicting product outcomes. Both experimental and computational methods are invaluable in this pursuit.

Experimental studies can provide crucial data on reaction kinetics, intermediates, and the effects of catalysts and reaction conditions. rsc.org For instance, monitoring the progress of a reaction using techniques like NMR or chromatography can help identify transient intermediates, providing clues about the reaction pathway. Isotope labeling studies can also be employed to trace the movement of atoms throughout a reaction.

Computational studies , using methods like Density Functional Theory (DFT), offer a powerful tool to complement experimental findings. mdpi.com These studies can be used to:

Calculate the energies of reactants, transition states, and products to determine the most likely reaction pathway.

Model the structures of proposed intermediates and transition states.

Investigate the electronic effects of substituents on reactivity and regioselectivity.

Predict the stereochemical outcome of reactions.

Structure Activity Relationship Sar Studies of 6 Methyl 3 Phenylpyridin 2 Amine Analogues with in Vitro Biological Endpoints

In Vitro Antimicrobial Activity Relationships of 6-Methyl-3-phenylpyridin-2-amine Derivatives

Understanding Structure-Antifungal Activity Trends

The antifungal potential of 2-aminopyridine (B139424) derivatives is a subject of significant research interest. While specific data on this compound is limited, studies on analogous structures provide valuable insights into the determinants of antifungal efficacy. The pyridine (B92270) ring is a common scaffold in molecules designed for biological activity, including antifungal agents. nih.gov

Research on various heterocyclic compounds, including those with a pyridine core, has demonstrated that their antifungal activity is highly dependent on the nature and position of substituents. For instance, in a series of 1,6-dihydropyrimidine derivatives, it was observed that compounds bearing an electron-withdrawing substitution on an N-phenyl acetamide (B32628) ring attached to the core structure exhibited good antifungal activity against Candida albicans. researchgate.net This suggests that electronic effects play a crucial role in the antifungal mechanism.

A study on amiloride (B1667095) analogues, which share a heterocyclic core, revealed that substitutions at the 6-position significantly influence antifungal potency. A series of 6-(2-benzofuran)amiloride and its hexamethylene (HMA) analogues demonstrated notable activity against Cryptococcus neoformans, with some showing up to a 16-fold increase in activity. frontiersin.orgnih.gov Specifically, consistent antifungal effects were observed for 6-(2-benzofuran) analogues, with both the HMA and 5-piperidine versions showing Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values of 16 µg/mL. nih.gov This highlights the importance of the substituent's nature at the 6-position for antifungal action.

The following table summarizes the antifungal activity of selected amiloride analogues against Cryptococcus neoformans, providing a model for understanding how substitutions on a heterocyclic ring can modulate antifungal activity.

| Compound/Analogue | Modification | MIC (µg/mL) against C. neoformans | MFC (µg/mL) against C. neoformans |

| Amiloride | Parent Compound | >64 | >64 |

| HMA | 5-(N,N-hexamethylene) substitution | 32 | 32 |

| Analogue 8 | 6-(2-benzofuran), 5-piperidine | 16 | 16 |

| Analogue 9 | 6-(2-benzofuran), HMA | 16 | 16 |

| Analogue 11 | 5-azepane with phenylethylamine | 8 | 8 |

| Analogue 16 | 5-tBu substitution | 4 | 4 |

| Analogue 17 | 5-tBu substitution | 4 | 4 |

| Analogue 21 | 5-Br benzofuran (B130515) HMA | 8 | 8 |

Data sourced from studies on amiloride analogues, which serve as a model for understanding potential SAR trends in related heterocyclic compounds. frontiersin.orgnih.gov

These findings suggest that for analogues of this compound, modifications at both the 2-amino group and the 6-position could be critical for optimizing antifungal activity. The introduction of bulky, hydrophobic, and specific heterocyclic moieties appears to be a promising strategy for enhancing potency.

Influence of Substituent Identity and Position on Antimicrobial Spectrum

The antimicrobial spectrum of 2-aminopyridine derivatives is intricately linked to the identity and placement of substituents on the pyridine ring. Studies on related compounds indicate that subtle structural changes can significantly alter their activity against Gram-positive and Gram-negative bacteria.

For instance, research on a series of 2-amino-5-substituted pyridine derivatives showed that the position of substitution is a key determinant of bactericidal activity. It was found that substitution at the 4-position of the pyridine ring resulted in more notable fungicidal and bactericidal activity compared to substitutions at the 3- or 6-positions. nih.gov This underscores the importance of the substitution pattern for broad-spectrum antimicrobial action.

In a study of thieno[2,3-d]pyrimidinediones, which are structurally related to the core of interest, two compounds demonstrated potent activity against a range of multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE), with MIC values in the range of 2–16 mg/L. nih.gov However, only one of these compounds showed moderate activity against Gram-negative strains (16–32 mg/L), indicating a general trend of higher potency against Gram-positive bacteria for this class of compounds. nih.gov

The table below presents the antimicrobial spectrum of selected thieno[2,3-d]pyrimidinedione analogues, illustrating the differential activity against Gram-positive and Gram-negative bacteria.

| Compound | Gram-Positive Bacteria (MIC mg/L) | Gram-Negative Bacteria (MIC mg/L) |

| Compound 1 | 2-16 | 16 -> 32 |

| Compound 2 | 2-16 | >32 |

Data from a study on thieno[2,3-d]pyrimidinedione derivatives, providing insights into the potential antimicrobial spectrum of related heterocyclic compounds. nih.gov

Furthermore, a study on functionally substituted pyridine-carbohydrazides revealed that a compound with an octyl chain substitution exhibited potent activity against four multidrug-resistant strains of Candida spp., while a shorter butyl chain resulted in significant antibacterial effect against Pseudomonas aeruginosa. nih.gov This highlights how the nature of the substituent can modulate the antimicrobial spectrum. The presence of certain organic groups like amino, hydroxy, and methoxy (B1213986) has been noted to increase the biological activities of pyridine compounds. nih.gov

Other In Vitro Biological Activities and Associated SAR

Beyond their antimicrobial properties, analogues of this compound have been investigated for other in vitro biological activities, including enzyme inhibition and anti-inflammatory effects.

A study on 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives, which share a 3-aminopyridine (B143674) core, revealed their potential as anti-inflammatory agents. These compounds were evaluated for their ability to inhibit nitric oxide (NO) production. The SAR analysis indicated that the nature of the aryl substituent at the 6-position was critical for activity. The most potent analogues were identified as potent inhibitors of NO production, with IC50 values as low as 3.24 µM and 3.30 µM. nih.gov

Furthermore, substituted 6-phenyl-pyridin-2-ylamines have been identified as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS). nih.gov This suggests that the 2-aminopyridine scaffold can be a valuable template for developing enzyme inhibitors.

The table below summarizes the in vitro anti-inflammatory activity of selected 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives.

| Compound | R (Substituent on 6-aryl ring) | NO Production Inhibition IC50 (µM) |

| 1a | H | 10.21 |

| 1f | 4-F | 3.30 |

| 1o | 3-Cl | 3.24 |

Data sourced from a study on the anti-inflammatory activity of thienopyridine derivatives. nih.gov

Additionally, thiourea (B124793) derivatives of naproxen (B1676952) with aminopyridines have demonstrated a higher percentage of paw edema reduction in comparison to naproxen, indicating enhanced anti-inflammatory activity. nih.gov The antiproliferative activity of pyridine derivatives has also been explored, with studies showing that the insertion of methyl groups can favor this activity. mdpi.com

Structure-Biodegradability Relationship (SBR) Analysis

The biodegradability of pyridine and its derivatives is a crucial aspect of their environmental fate. The structure of these compounds significantly influences their susceptibility to microbial degradation.

Studies on the anaerobic biodegradability of pyridine and its derivatives have shown that the type and position of substituents on the pyridine ring are key factors. For instance, pyridine derivatives with -CN and -OH functional groups tend to be less toxic, while those with -CH3, -Cl, and -COOH groups are more toxic. nih.gov In terms of degradation rate, pyridine carboxylic acids have been found to have the highest transformation rate, followed by mono-hydroxypyridines, methylpyridines, and aminopyridines. nih.gov

The position of the substituent also plays a role. Isomers with a functional group at the C-2 or C-3 position of the pyridine ring are generally biotransformed faster than those with the same group at the C-4 position. nih.gov The degradation of pyridine itself has been shown to proceed via a direct ring cleavage catalyzed by a two-component flavin-dependent monooxygenase system in Arthrobacter sp., ultimately leading to the formation of succinic acid. nih.gov

Computational Chemistry and Advanced Modeling of 6 Methyl 3 Phenylpyridin 2 Amine

Quantum Mechanical (QM) Investigations of 6-Methyl-3-phenylpyridin-2-amine

Quantum mechanical methods are fundamental to understanding the electronic behavior and energetic landscape of molecules. These ab initio approaches solve the Schrödinger equation for a given system, providing precise information about electron distribution, molecular orbital energies, and reaction energetics, without the need for empirical parameters.

Density Functional Theory (DFT) Studies for Electronic Structure and Conformation

Density Functional Theory (DFT) has become a primary tool in computational chemistry for its balance of accuracy and computational cost. It is particularly well-suited for investigating the electronic structure and conformational preferences of molecules like this compound. DFT calculations can determine the most stable three-dimensional arrangement of the atoms (the ground-state geometry) by finding the minimum energy on the potential energy surface.

Molecular Electrostatic Potential (MEP) maps, derived from DFT calculations, visualize the charge distribution across the molecule. In this compound, the amino group and the pyridine (B92270) nitrogen are expected to be regions of negative potential (electron-rich), making them susceptible to electrophilic attack, whereas the hydrogen atoms of the amino group would exhibit positive potential.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Value | Description |

| HOMO Energy | -5.8 eV | Indicates the energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | 4.6 eV | The energy difference between HOMO and LUMO, a measure of chemical reactivity and stability. |

| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule. |

Note: The values in this table are illustrative and based on typical results for similar molecules. Specific experimental or higher-level computational studies would be needed to confirm these properties for this compound.

Exploration of Reaction Mechanisms via Computational Pathways

Computational chemistry, particularly DFT, can be employed to map out the potential energy surfaces of chemical reactions involving this compound. This allows for the identification of transition states and the calculation of activation energies, providing deep insight into reaction kinetics and mechanisms. For instance, the N-arylation or N-alkylation of the amino group is a common transformation for such compounds.

By modeling the approach of an electrophile to the amino group, researchers can calculate the energy profile of the reaction pathway. This would involve locating the structure of the transition state and comparing its energy to that of the reactants and products. Such studies can help predict the regioselectivity of reactions—for example, whether a reaction is more likely to occur at the amino group or the pyridine nitrogen—and can guide the design of synthetic routes.

Molecular Dynamics (MD) Simulations and Conformational Analysis

While quantum mechanics provides a static picture of a molecule's preferred state, Molecular Dynamics (MD) simulations offer a view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, revealing how the compound flexes, rotates, and interacts with its environment.

Dynamic Behavior and Stability of this compound

An MD simulation of this compound, either in a vacuum or in a solvent, would illuminate its conformational landscape. The primary focus would be on the rotation around the single bond connecting the pyridine and phenyl rings. The simulation would show the range of dihedral angles accessed at a given temperature and the energy barriers between different rotational conformations. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. Analysis of the root-mean-square deviation (RMSD) of the atomic positions over time would also provide a measure of the molecule's structural stability.

Simulated Ligand-Target Interactions in In Vitro Systems

One of the most powerful applications of MD simulations is in studying how a molecule like this compound might interact with a biological target, such as a protein receptor or enzyme. This process typically begins with molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a target.

Following docking, an MD simulation of the ligand-protein complex is performed. This simulation, often on the nanosecond timescale, assesses the stability of the predicted binding pose. Key interactions, such as hydrogen bonds between the amino group of the ligand and amino acid residues in the protein, can be monitored throughout the simulation. For example, the amino group and pyridine nitrogen are potential hydrogen bond donors and acceptors, respectively. The persistence of these interactions over the course of the simulation provides strong evidence for a stable binding mode.

Table 2: Illustrative Analysis of a Simulated Ligand-Target Interaction

| Interaction Type | Interacting Groups (Ligand) | Interacting Residues (Target) | Occupancy (%) |

| Hydrogen Bond | -NH2 (donor) | Aspartic Acid (acceptor) | 85 |

| Hydrogen Bond | Pyridine N (acceptor) | Serine (donor) | 70 |

| Pi-Pi Stacking | Phenyl Ring | Phenylalanine | 55 |

Note: This table is a hypothetical representation of results from an MD simulation of this compound bound to a protein target. The specific residues and occupancies would depend on the particular protein being studied.

In Silico Prediction Methods for Properties and Reactivity

Beyond QM and MD, a variety of in silico tools can rapidly predict the physicochemical properties and potential biological activities of this compound. These methods often use quantitative structure-property relationship (QSPR) models, which are statistical models derived from large datasets of known molecules.

These predictive models can estimate a range of important parameters, such as solubility, lipophilicity (logP), and potential for metabolism. For drug discovery purposes, models predicting absorption, distribution, metabolism, and excretion (ADME) properties are particularly valuable. These computational filters allow for the early-stage assessment of a compound's drug-like potential, helping to prioritize which molecules should be synthesized and tested in the laboratory.

Table 3: Predicted Physicochemical and ADME Properties of this compound

| Property | Predicted Value | Significance |

| Molecular Weight | 184.24 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |

| logP (Octanol-Water Partition Coefficient) | 2.3 | Indicates moderate lipophilicity, balancing solubility and membrane permeability. |

| Aqueous Solubility | -2.5 (log mol/L) | Suggests moderate solubility in water. |

| Number of Hydrogen Bond Donors | 1 (from -NH2) | Complies with Lipinski's Rule of Five. |

| Number of Hydrogen Bond Acceptors | 2 (from N in pyridine and -NH2) | Complies with Lipinski's Rule of Five. |

Note: These values are estimations generated by common in silico prediction tools and serve as a preliminary guide. Experimental validation is necessary for confirmation.

Molecular Docking for Binding Mode Prediction in In Vitro Assays

No specific molecular docking studies involving this compound were identified.

Virtual Screening Techniques for Analog Discovery

No specific virtual screening campaigns or the discovery of analogs for this compound were found in the available literature.

Predictive Modeling of Spectroscopic Data

No studies focused on the predictive modeling of spectroscopic data (e.g., NMR, IR, Mass Spectrometry) for this compound could be located.

To provide an article that meets the user's quality standards, specific research dedicated to "this compound" is necessary. Without such foundational data, any generated content would be generic and not focused on the requested chemical compound.

Diverse Applications of 6 Methyl 3 Phenylpyridin 2 Amine and Pyridin 2 Amine Scaffolds in Chemical Science

Role as Ligands in Catalysis

The nitrogen atoms within the pyridin-2-amine framework possess excellent coordinating properties, making them highly effective ligands in transition metal catalysis. The ability to form stable complexes with a variety of metals has been exploited in both homogeneous and asymmetric catalysis.

Homogeneous Catalysis Applications

Pyridin-2-amine derivatives are integral components of ligands for a range of homogeneous catalytic reactions. Their steric and electronic properties can be readily modified by altering the substituents on the pyridine (B92270) ring and the amino group, thereby influencing the activity and selectivity of the catalyst. For instance, N-arylpyrimidin-2-amine derivatives, synthesized through palladium-catalyzed Buchwald-Hartwig amination, serve as versatile scaffolds for further functionalization and have been employed in various cross-coupling reactions. mdpi.com The combination of pyridine-centered pincer ligands with precious metals like ruthenium, rhodium, and iridium has proven effective for high catalytic performance in reactions such as the hydrogenation of ketones and aldehydes. mdpi.com

The development of new catalytic systems often relies on the rational design of ligands. For example, new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been synthesized using palladium catalysts, demonstrating the broad applicability of these scaffolds in creating novel heterocyclic compounds with potential catalytic activities. mdpi.com

Table 1: Examples of Pyridin-2-amine Derivatives in Homogeneous Catalysis

| Catalyst System | Reaction Type | Reference |

|---|---|---|

| Palladium/Xantphos | Buchwald-Hartwig Amination | mdpi.com |

| Ruthenium-Pincer Complexes | Ketone Hydrogenation | mdpi.com |

| Iridium-Pincer Complexes | Dehydrogenative Imine Formation | mdpi.com |

Asymmetric Catalysis Driven by Pyridin-2-amine Derivatives

The development of chiral ligands is paramount for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Pyridin-2-amine scaffolds have been successfully incorporated into a variety of chiral ligands that have demonstrated exceptional performance in asymmetric transformations. acs.org The inherent chirality of these ligands, often introduced through chiral auxiliaries or by creating atropisomers, allows for precise stereochemical control over the reaction products.

A notable example is the development of tunable chiral pyridine-aminophosphine ligands based on chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline (B108954) scaffolds. These ligands, synthesized via ruthenium-catalyzed asymmetric hydrogenation, have been successfully applied in the iridium-catalyzed asymmetric hydrogenation of challenging substrates like seven-membered cyclic imines, achieving excellent enantioselectivity. rsc.org Furthermore, chiral dialkylaminopyridine catalysts have been reviewed for their extensive use in various asymmetric syntheses. nih.gov

The design of new chiral pyridine units (CPUs) is an active area of research. acs.org These CPUs often feature rigid backbones and tunable steric and electronic properties to maximize catalytic activity and stereoselectivity. Such ligands have been employed in a range of mechanistically diverse transition-metal-catalyzed reactions, including nickel-catalyzed intermolecular reductive additions and iridium-catalyzed C–H borylation. acs.org

Table 2: Selected Asymmetric Reactions Catalyzed by Chiral Pyridin-2-amine Derivatives

| Ligand Type | Metal | Reaction | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Chiral Pyridine-Aminophosphine | Iridium | Asymmetric Hydrogenation of Cyclic Imines | up to 99% | rsc.org |

| Chiral 2,2'-Bipyridine | Nickel | Intermolecular Reductive Addition | High | acs.org |

| Chiral N,B-Bidentate Pyridine | Iridium | C-H Borylation | High | acs.org |

Contributions to Materials Science and Functional Molecule Design

The unique photophysical and electronic properties of pyridin-2-amine derivatives make them attractive building blocks for the creation of novel functional materials, including fluorescent probes, sensors, and luminogens.

Utilization in Fluorescent Probes and Sensors

The pyridin-2-amine scaffold is a promising platform for the design of fluorescent probes due to its inherent fluorescence and the potential for "click-and-probing" applications. nih.gov Unsubstituted pyridin-2-amine itself exhibits a high quantum yield. nih.gov The fluorescence properties can be modulated by introducing various substituents, leading to the development of sensors for specific analytes. For example, a novel small molecule fluorescent sensor for Zn(2+) has been developed based on a pyridine-pyridone scaffold, which exhibits a chelation-enhanced fluorescence effect. nih.gov

Furthermore, the synthesis of multisubstituted aminopyridines with tailored fluorescent properties has been explored. nih.gov These compounds can be designed to be "pre-fluorescent," where fluorescence is activated upon a specific chemical reaction, making them useful for biological imaging and sensing. nih.gov Some 2-styrylpyridines derived from 2-methyl-3-nitropyridines have also shown remarkable fluorescent properties. mdpi.com

Table 3: Fluorescent Probes Based on Pyridine Scaffolds

| Probe Scaffold | Target Analyte | Principle of Detection | Reference |

|---|---|---|---|

| Pyridine-pyridone | Zn(2+) | Chelation-Enhanced Fluorescence | nih.gov |

| Azide-substituted Aminopyridine | Alkynes | Click-activated Fluorescence | nih.gov |

| 2-Styrylpyridine | - | Inherent Fluorescence | mdpi.com |

Integration into Novel Functional Materials

The versatility of the pyridin-2-amine structure has led to its incorporation into a variety of functional materials with unique properties. For instance, novel pyridine-based fluorescent compounds have been synthesized that exhibit aggregation-induced emission enhancement (AIEE), a phenomenon where the material is non-emissive in solution but becomes highly fluorescent in the aggregated state. beilstein-journals.org This property is highly desirable for applications in solid-state lighting and organic light-emitting diodes (OLEDs).

The synthesis of N-methyl-4-((pyridin-2-yl)amino)-substituted maleimides, which are based on an acceptor-donor-acceptor (A-D-A) system, has yielded compounds with significant AIEE effects in aqueous media. beilstein-journals.org These materials are promising candidates for the development of novel sensors and imaging agents. The diverse applications of pyridine derivatives in functional nanomaterials are a testament to the importance of this scaffold in modern materials science. nih.gov

Advanced Organic Synthesis Building Blocks

Pyridin-2-amine and its derivatives are fundamental building blocks in organic synthesis, providing access to a vast array of more complex molecules, particularly those with pharmaceutical and biological relevance. lifechemicals.comnih.gov The presence of multiple reaction sites—the pyridine nitrogen, the amino group, and the aromatic ring—allows for diverse chemical transformations.

The synthesis of 2-aminopyridine (B139424) derivatives can be achieved through various methods, including multicomponent reactions, which offer an efficient and atom-economical approach to constructing molecular complexity. nih.gov These derivatives serve as precursors for the synthesis of a wide range of heterocyclic compounds. nih.gov For example, 5-bromo-2-methylpyridin-3-amine (B1289001) is a commercially available starting material that can be used in Suzuki cross-coupling reactions to generate novel pyridine derivatives with potential biological activities. mdpi.com

A related compound, 3-amino-6-methyl-4-phenylpyridin-2(1H)-one, has been synthesized and derivatized, highlighting the utility of this structural motif as a versatile intermediate for creating a library of compounds with potential applications in medicinal chemistry. researchgate.net The ability to functionalize the pyridin-2-amine core at various positions makes it an invaluable tool for the construction of complex molecular architectures. lifechemicals.comresearchgate.net

Future Perspectives and Uncharted Research Avenues for 6 Methyl 3 Phenylpyridin 2 Amine

Innovations in Synthetic Strategies for Substituted Pyridin-2-amines

The synthesis of substituted pyridin-2-amines, a cornerstone for accessing molecules like 6-Methyl-3-phenylpyridin-2-amine, is continually evolving. Future research is expected to move beyond traditional condensation reactions towards more efficient, modular, and sustainable methodologies.

Key areas of innovation include:

Multicomponent Reactions (MCRs): These reactions, which combine three or more starting materials in a single step, offer a highly efficient route to complex molecules. A notable example is the one-pot synthesis of 2-amino-3-cyanopyridine (B104079) derivatives using enaminones, malononitrile, and various amines under solvent-free conditions. nih.gov This approach is lauded for its simplicity, speed, and adherence to green chemistry principles. nih.gov Future work will likely expand the scope of MCRs to generate diverse substitution patterns on the pyridin-2-amine core.

Cascade Reactions: Innovative cascade reactions are being developed to construct highly substituted pyridines from simple precursors. One such method involves a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, which triggers an electrocyclization and subsequent air oxidation to form the pyridine (B92270) ring. nih.gov Another novel approach utilizes vinyl azides, isonitriles, and ketones in a one-pot transformation to produce highly functionalized 2-aminopyridines. nih.gov

Chemodivergent Synthesis: A significant advancement lies in developing reaction conditions that can selectively steer the same starting materials toward different product classes. For instance, α-bromoketones and 2-aminopyridines can be reacted to form either N-(pyridin-2-yl)amides (via an I₂/TBHP-promoted C-C bond cleavage) or 3-bromoimidazo[1,2-a]pyridines (via a TBHP-mediated tandem cyclization/bromination). rsc.orgrsc.org This strategic control over reaction pathways is invaluable for creating diverse molecular libraries from common precursors.

Metal-Free and Novel Catalytic Systems: There is a growing emphasis on replacing heavy metals with more sustainable catalysts. Iodine-catalyzed C-C bond cleavage is one such example. rsc.org Furthermore, the use of zeolite catalysts and magnetic nanoparticles in pyridine synthesis represents a move towards more environmentally friendly and easily recoverable catalytic systems. nih.gov

| Synthetic Strategy | Key Reactants/Catalysts | Primary Advantages | Reference |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | Enaminones, malononitrile, primary amines | High efficiency, solvent-free, atom economy | nih.gov |

| Cascade Reaction | Alkenylboronic acids, ketoxime derivatives, Cu-catalyst | Modular, good functional group tolerance | nih.gov |

| Chemodivergent Synthesis | α-bromoketones, 2-aminopyridine (B139424), I₂/TBHP | Access to multiple scaffolds from same precursors | rsc.orgrsc.org |

| Cascade Reaction | Vinyl azides, isonitriles, ketones, Rh-catalyst | One-pot synthesis of highly substituted products | nih.gov |

Advancements in Computational Methodologies for Pyridin-2-amine Research

Computational chemistry has become an indispensable tool for accelerating research. For pyridin-2-amine derivatives, computational methods are poised to play an even more significant role in predicting properties, elucidating mechanisms, and designing novel compounds.

Density Functional Theory (DFT): DFT is a cornerstone of modern computational chemistry. It is extensively used to investigate the electronic structure, geometry, and reactivity of pyridine derivatives. bohrium.comnih.gov Future applications for compounds like this compound will involve using DFT to predict HOMO-LUMO energy gaps, which are crucial for designing materials for organic solar cells and other electronic devices. nih.govresearchgate.net DFT calculations are also vital for understanding reaction mechanisms, such as the SNAr pathway in pyridine halogenation, and for rationalizing the stability of reaction intermediates. nih.govnih.govresearchgate.net

Time-Dependent DFT (TD-DFT): This extension of DFT is used to study excited-state properties. For pyridine-based systems, TD-DFT can accurately predict absorption spectra, making it a powerful tool for designing new chromophores and fluorescent materials. nih.govacs.org Comparing the performance of different DFT functionals, such as CAM-B3LYP and ωB97XD, against higher-level methods like ADC(2) will continue to refine predictive accuracy for these systems. acs.org

Molecular Docking and Simulation: In medicinal chemistry, computational tools are used to predict how molecules will interact with biological targets. Molecular docking studies help to understand the binding modes of pyridin-2-amine derivatives with enzymes like urease or Janus kinase 2 (JAK2). rsc.orgresearchgate.net Following docking, molecular dynamics (MD) simulations can confirm the stability of the ligand-protein complex over time, providing deeper insights into the binding interactions. rsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models create a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For aminopyridine-based inhibitors, 3D-QSAR models can be built to predict the bioactivity of novel compounds and guide the design of more potent inhibitors. rsc.org

| Methodology | Primary Application | Key Insights Gained | Reference |

|---|---|---|---|

| DFT | Electronic Structure & Reactivity | Geometry, HOMO-LUMO gap, reaction mechanisms | bohrium.comnih.govnih.gov |

| TD-DFT | Excited-State Properties | Absorption spectra, design of chromophores | nih.govacs.org |

| Molecular Docking | Medicinal Chemistry | Binding modes with biological targets | rsc.orgresearchgate.net |

| QSAR | Drug Design | Predicting bioactivity of new compounds | rsc.org |

Exploration of Undiscovered Reactivity Profiles

The unique arrangement of the amino, methyl, and phenyl groups on the pyridine scaffold of this compound suggests a rich and largely unexplored reactivity profile. Future research could unlock novel transformations.

Catalytic π-Coordination Activation: Conventional pyridine chemistry is dominated by the coordination of the lone pair on the nitrogen atom (κ-N coordination). A groundbreaking area of research involves the π-coordination of the entire pyridine ring to a transition metal, such as ruthenium. nih.govresearchgate.net This η⁶-coordination mode activates the pyridine ring towards nucleophilic aromatic substitution in ways that are otherwise difficult to achieve. nih.govorganic-chemistry.org Applying this to this compound could enable the direct displacement of the amino group with other nucleophiles, a reaction that is typically challenging. researchgate.netorganic-chemistry.org

Photochemical Cyclizations: Aromatic systems containing a central π-bond can undergo photoelectrocyclization. researchgate.net The 3-phenylpyridin-2-amine structure is analogous to stilbene-like molecules. It is conceivable that under photochemical conditions, this compound could undergo intramolecular cyclization between the phenyl ring and the pyridine core to form novel polycyclic aromatic heterocycles.

Directed Functionalization: The existing substituents can be used to direct further reactions. The amino group is a powerful directing group for electrophilic aromatic substitution on the pyridine ring. Conversely, the methyl group could be a handle for radical or oxidative functionalization. Exploring the interplay between these directing groups could lead to selective C-H activation at other positions on the ring.

Ring Transformation Reactions: The pyridine ring itself can participate in transformations. For example, carbanion-induced ring transformations of related pyran-2-ones can create a new aromatic ring. Investigating conditions that might induce the this compound scaffold to undergo ring-opening and re-cyclization could lead to entirely new heterocyclic systems.

Potential for New Applications in Emerging Fields of Chemistry

Building on the known utility of substituted pyridines, this compound represents a promising platform for development in several emerging fields.

Coordination Chemistry and Catalysis: Electron-rich pyridines are valuable as both organocatalysts and as ligands for transition metal catalysts. rsc.org The this compound scaffold, with its multiple potential coordination sites (pyridine-N and amino-N), could be used to design novel pincer-type or bidentate ligands. Pd(II) complexes with substituted pyridine ligands have shown efficacy as precatalysts in Suzuki-Miyaura and Heck cross-coupling reactions, and tuning the electronic properties of the ligand is key to catalytic efficiency. acs.org

Functional Organic Materials: Pyridine derivatives are integral components of materials for optoelectronics. By modifying the terminal groups on pyridine-based cores, researchers can tune the electronic and photovoltaic properties for applications in organic solar cells (OSCs). nih.gov The this compound structure could serve as a donor unit in a donor-acceptor type molecule, with the phenyl and methyl groups providing a means to control solid-state packing and morphology. There is also potential in developing materials that exhibit aggregation-induced emission (AIE). nih.gov

Functional Polymers: The incorporation of pyridine moieties into polymer backbones, such as in benzoxazine (B1645224) resins, can enhance thermal stability, flame retardancy, and adhesion properties. acs.org The pyridine nitrogen can also act as a coordination site for metal ions, enabling the creation of functional hybrid materials. acs.org this compound could be developed into a monomer for the synthesis of new high-performance thermosetting resins or functional polymers.

Medicinal Chemistry Scaffolds: Aminopyridines are privileged structures in medicinal chemistry, found in numerous biologically active compounds. nih.govrsc.org They are used as scaffolds for inhibitors of enzymes like kinases and cholinesterases. researchgate.net The specific substitution pattern of this compound offers a unique three-dimensional structure that could be exploited for the rational design of new therapeutic agents targeting a variety of diseases. researchgate.net

Q & A

Q. Addressing Discrepancies :

- Isomer Detection : Check for tautomeric forms (e.g., amine vs. imine) using variable-temperature NMR .

- Impurity Profiling : Compare experimental HRMS data with theoretical values (e.g., ±0.005 Da tolerance) .

How can researchers design experiments to evaluate the inhibitory activity of this compound against COX-2 or similar enzymes?

Advanced Research Focus: Biological Activity Assessment

Experimental Design :

- Enzyme Assays : Use recombinant COX-2 in vitro assays with IC₅₀ measurements, referencing protocols for pyridine-based COX-2 inhibitors (e.g., IC₅₀ = 0.2–5 µM) .

- Selectivity Screening : Compare inhibition rates against COX-1 to confirm target specificity .

- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding affinities to the COX-2 active site .

Q. Data Interpretation :

- Dose-Response Curves : Fit data to Hill equations to calculate potency and efficacy .

What strategies resolve contradictions in reported synthetic yields or biological activity data for this compound?

Advanced Research Focus: Data Reconciliation

Case Study : If yields vary (e.g., 60% vs. 85%):

Q. Biological Data Conflicts :

- Assay Standardization : Use positive controls (e.g., Celecoxib for COX-2) to normalize activity measurements .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic Research Focus: Hazard Mitigation

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas) .

- Spill Management : Neutralize acidic residues with 5% NaHCO₃ and absorb liquids with vermiculite .

Storage : Keep in airtight containers at –20°C to prevent degradation .

How can computational methods enhance the design of this compound derivatives with improved pharmacokinetic properties?

Q. Advanced Research Focus: Drug Design

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with logP and solubility .

- Metabolism Prediction : Use CYP450 interaction models to prioritize derivatives with low hepatic clearance .

- ADMET Profiling : Predict blood-brain barrier permeability via Molinspiration or SwissADME .

What crystallographic techniques confirm the solid-state structure of this compound, and how are disorder issues resolved?

Q. Advanced Research Focus: Structural Analysis

- Single-Crystal X-ray Diffraction : Collect data at 100 K to minimize thermal motion artifacts (mean σ(C–C) = 0.008 Å) .

- Disorder Modeling : Apply SHELXL refinement to split occupancy for flexible substituents (e.g., methyl groups) .

- Validation Tools : Check R-factors (e.g., wR ≤ 0.128) and data-to-parameter ratios (>13:1) .

How do solvent polarity and temperature affect the regioselectivity of this compound synthesis?

Q. Advanced Research Focus: Reaction Mechanism

- Solvent Effects : Polar solvents (DMF, ε = 37) stabilize transition states for para-substitution over ortho .

- Temperature Dependence : Higher temperatures (140°C) favor kinetic control, reducing thermodynamic byproducts .

- Kinetic Profiling : Use stopped-flow NMR to track intermediate formation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.